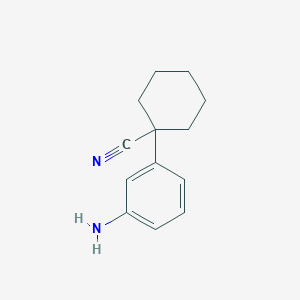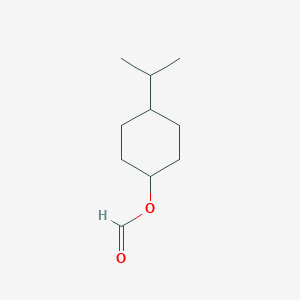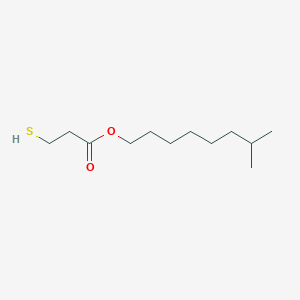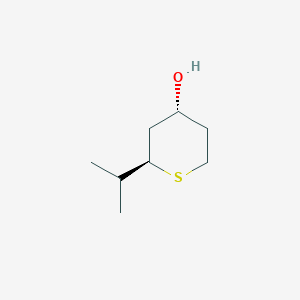![molecular formula C17H24N2O4Si B13799894 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structure and properties. This compound is characterized by a pyrimidinetrione core with various substituents, including dimethyl, phenyl, and trimethylsiloxy groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinetrione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the trimethylsiloxy group, resulting in different chemical properties.
1,3-Dimethyl-5-(trimethylsiloxy)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Different oxidation state, leading to distinct chemical behavior.
Uniqueness
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both phenyl and trimethylsiloxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H24N2O4Si |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-phenyl-5-(1-trimethylsilyloxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H24N2O4Si/c1-12(23-24(4,5)6)17(13-10-8-7-9-11-13)14(20)18(2)16(22)19(3)15(17)21/h7-12H,1-6H3 |
InChI Key |
SBHZFXVJMFKEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
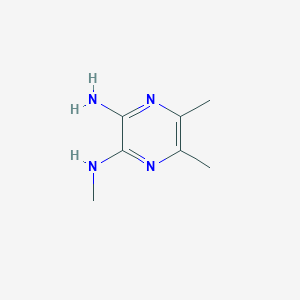
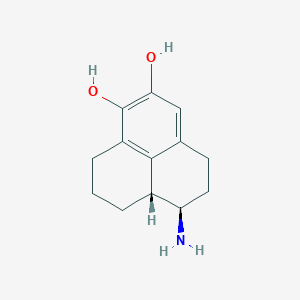

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
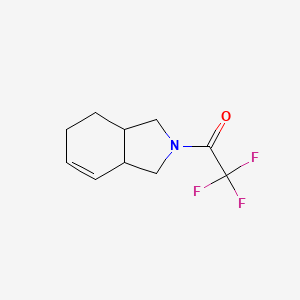

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
